![molecular formula C8H7Br B089620 3-溴三环[4.2.0]辛-1,3,5-三烯 CAS No. 1073-39-8](/img/structure/B89620.png)
3-溴三环[4.2.0]辛-1,3,5-三烯
描述
Synthesis Analysis
The synthesis of 3-Bromobicyclo[4.2.0]octa-1,3,5-triene and related compounds involves intricate strategies including ring-closing metathesis and desymmetrization techniques. For instance, a method for the synthesis of 6,8-dioxabicyclo[3.2.1]octanes, which share a similar structural framework, has been developed through desymmetrization of trienes derived from diols via ring-closing metathesis (Burke, Müller, & Beaudry, 1999).
Molecular Structure Analysis
The molecular structure of 3-Bromobicyclo[4.2.0]octa-1,3,5-triene is characterized by its bicyclic octane core with a bromine substituent, which plays a crucial role in its reactivity and physical properties. The stereochemistry and electronic distribution within this structure influence its chemical behavior significantly.
Chemical Reactions and Properties
Brominated bicyclic compounds like 3-Bromobicyclo[4.2.0]octa-1,3,5-triene undergo various chemical reactions, including bromination under specific conditions leading to products through mechanisms such as the Wagner-Meerwein rearrangement with accompanying aryl migration (Harmandar & Balci, 1985).
科学研究应用
镍介导合成:使用镍(0)配合物从α,α,α',α'-四溴-邻二甲苯中产生高产率的反式-7,8-二溴三环[4.2.0]辛-1,3,5-三烯。此工艺适用于各种取代的双(溴甲基)苯,产生反式-7,8-二溴环丁苯,四元环的共旋环开裂和亲二烯体的内加成具有排他性(Stanger 等人,1996).
对映选择性碳正离子重排:结晶二苯桶烯的溴化导致形成重排产物,对映体过量高达 8% (Garcia‐Garibay 等人,1988).
取代苯桶烯合成:3-溴-6,7-苯三环[3.2.1]辛-2,6-二烯在低温下的溴化和后续反应产生各种取代的苯桶烯,产率高(Balcı 等人,1985).
价态异构化平衡:研究六氟环辛-1,3,5-三烯/三环[4.2.0]辛-2,4-二烯体系,考察平衡常数和热力学,对氟化体系的应变能含量有影响(Rahman 等人,1990).
三环[4.2.0]辛-1,3,5-三烯衍生物合成:其三羰基铬配合物的高区域选择性锂化,然后与各种亲电试剂反应,产生单取代和双取代衍生物,在有机合成中具有潜在应用(Kündig 等人,1990).
环丙烯反应和狄尔斯-阿尔德加成物:对溴三环[5.1.0]辛-1(8)-烯及其衍生物的反应性研究,表明它们通过亲核取代反应和狄尔斯-阿尔德反应产生各种化学结构的潜力(Lee 等人,1998).
作用机制
Pharmacokinetics
The compound’s physical properties, such as its liquid form and density of 1470 g/mL at 25 °C , suggest that it could be absorbed and distributed in the body. Its bioavailability would depend on these factors, as well as on its metabolic stability and the body’s ability to excrete it.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromobicyclo[4.2.0]octa-1,3,5-triene . For instance, its stability might be affected by temperature, as suggested by its storage temperature of 2-8°C . Furthermore, its reactivity and efficacy could be influenced by the pH and the presence of other reactive substances in the environment.
属性
IUPAC Name |
3-bromobicyclo[4.2.0]octa-1(6),2,4-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br/c9-8-4-3-6-1-2-7(6)5-8/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHHTGYHERDNLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446374 | |
| Record name | 3-bromobicyclo[4.2.0]octa-1,3,5-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromobicyclo[4.2.0]octa-1,3,5-triene | |
CAS RN |
1073-39-8 | |
| Record name | 3-bromobicyclo[4.2.0]octa-1,3,5-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromobenzocyclobutene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

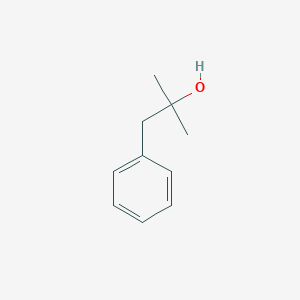
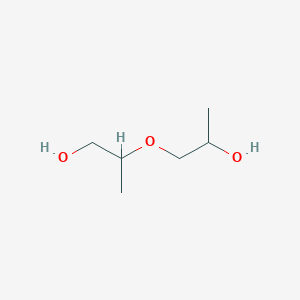
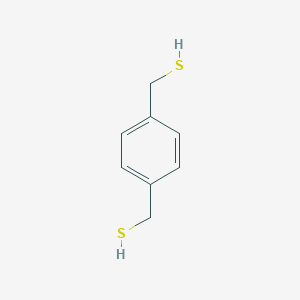
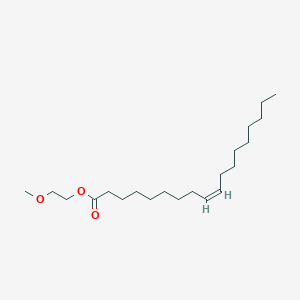
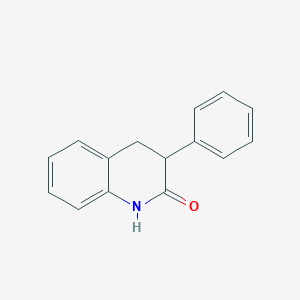
![5,10-[1,2]Benzenoarsanthrene](/img/structure/B89548.png)
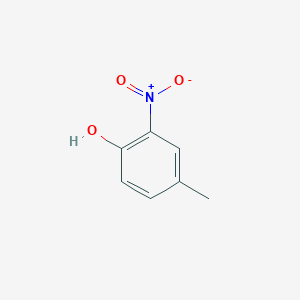
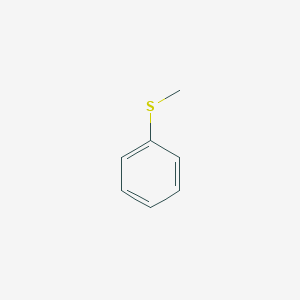
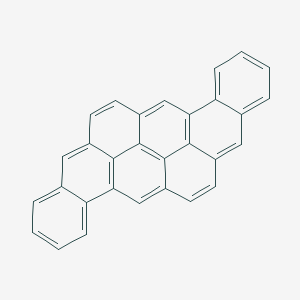

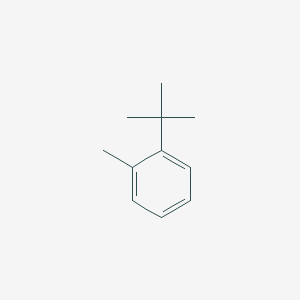


![5-Azoniaspiro[4.4]nonane](/img/structure/B89564.png)